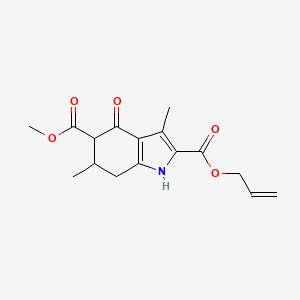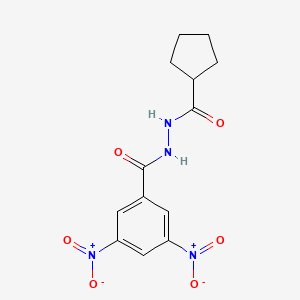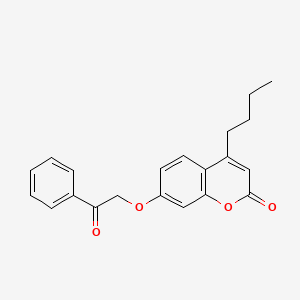![molecular formula C16H22N2O3 B4771103 4-oxo-4-[4-(2-phenylethyl)-1-piperazinyl]butanoic acid](/img/structure/B4771103.png)
4-oxo-4-[4-(2-phenylethyl)-1-piperazinyl]butanoic acid
Vue d'ensemble
Description
4-oxo-4-[4-(2-phenylethyl)-1-piperazinyl]butanoic acid, also known as PEPA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PEPA belongs to the class of compounds known as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are involved in the regulation of synaptic plasticity and memory formation.
Mécanisme D'action
4-oxo-4-[4-(2-phenylethyl)-1-piperazinyl]butanoic acid acts as a PAM of AMPA receptors, which are involved in the regulation of synaptic plasticity and memory formation. PAMs bind to a site on the receptor that is distinct from the agonist binding site and enhance the activity of the receptor in response to the binding of the endogenous neurotransmitter glutamate.
Biochemical and physiological effects:
4-oxo-4-[4-(2-phenylethyl)-1-piperazinyl]butanoic acid has been shown to enhance synaptic plasticity and memory consolidation in preclinical studies. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
4-oxo-4-[4-(2-phenylethyl)-1-piperazinyl]butanoic acid has several advantages as a tool compound for studying AMPA receptor function. It is highly selective for AMPA receptors and has minimal off-target effects. However, its use in in vivo studies is limited by its poor bioavailability and rapid metabolism.
Orientations Futures
Future research on 4-oxo-4-[4-(2-phenylethyl)-1-piperazinyl]butanoic acid and other PAMs of AMPA receptors is focused on developing compounds with improved pharmacokinetic properties and exploring their therapeutic potential in the treatment of cognitive disorders. Additionally, there is growing interest in understanding the role of AMPA receptors in other neurological conditions such as epilepsy and traumatic brain injury.
Applications De Recherche Scientifique
4-oxo-4-[4-(2-phenylethyl)-1-piperazinyl]butanoic acid has been extensively studied for its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease, schizophrenia, and depression. In preclinical studies, 4-oxo-4-[4-(2-phenylethyl)-1-piperazinyl]butanoic acid has been shown to enhance cognitive function and memory consolidation by modulating AMPA receptor activity.
Propriétés
IUPAC Name |
4-oxo-4-[4-(2-phenylethyl)piperazin-1-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-15(6-7-16(20)21)18-12-10-17(11-13-18)9-8-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHGBCGTMJLNCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B4771020.png)
![4,5-dimethoxy-2-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid](/img/structure/B4771025.png)
![2-fluoro-N-[2-(4-methoxyphenoxy)-1-methylethyl]benzamide](/img/structure/B4771044.png)
![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4771050.png)

![5-({[4-(acetylamino)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4771063.png)

![5-(2,4-dichlorophenyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4771075.png)
![N-allyl-2-({N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4771080.png)



![N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B4771125.png)
